3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride
Description
3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride: is a chemical compound with the molecular formula C13H18Cl3NO . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine .
Properties
IUPAC Name |
3-[2-(2,3-dichlorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c14-11-4-1-5-12(13(11)15)17-8-6-10-3-2-7-16-9-10;/h1,4-5,10,16H,2-3,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBHJQZKROWRNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C(C(=CC=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2,3-dichlorophenol with 2-chloroethylpiperidine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide , to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as or .
Reduction: Reduction reactions can be performed using reducing agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. It serves as a building block for the development of new chemical entities .
Biology: In biological research, the compound is used to study the effects of chlorinated phenoxy compounds on cellular processes. It is also used in the development of new bioactive molecules .
Medicine: It is studied for its potential pharmacological properties .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride
- 3-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride
- 3-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride
Comparison: Compared to similar compounds, 3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride is unique due to its specific substitution pattern on the phenoxy ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications .
Biological Activity
3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C₁₃H₁₈Cl₂N O. It features a piperidine ring substituted with a dichlorophenoxyethyl group, which contributes to its biological properties. The compound is classified as an irritant and is primarily used in laboratory settings.
Research indicates that compounds similar to this compound often interact with various biological targets, including neurotransmitter receptors and enzymes.
- Receptor Interaction : The piperidine moiety in the compound may facilitate binding to receptors involved in neurotransmission, potentially influencing dopaminergic and adrenergic pathways.
- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism.
Biological Activity Overview
The biological activities of this compound can be summarized based on available research:
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antidepressant Effects | MAO Inhibition | |
| Neuroprotective Effects | Dopaminergic modulation | |
| Anti-inflammatory Properties | Cytokine modulation |
1. Antidepressant Activity
A study investigated the compound's potential as an antidepressant through its interaction with MAO. Results indicated that it could significantly reduce MAO activity, leading to increased levels of neurotransmitters like serotonin and dopamine in animal models. This suggests a possible therapeutic application in treating depression.
2. Neuroprotective Effects
Research has shown that similar piperidine derivatives exhibit neuroprotective properties by modulating dopamine levels in the brain. This could be beneficial in conditions like Parkinson's disease where dopaminergic neurons are compromised.
3. Anti-inflammatory Properties
Another study highlighted the anti-inflammatory effects of related compounds through modulation of pro-inflammatory cytokines. This could indicate potential uses in treating neuroinflammatory conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
